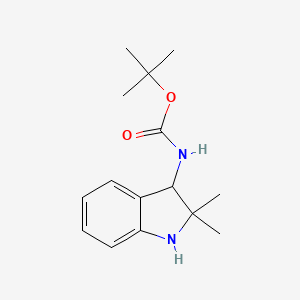
N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and amines, and they play a crucial role in biochemistry and materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dimethylaminopropylamine, a related compound, is a colourless liquid with a fishy, ammoniacal odor .Scientific Research Applications
Design and Synthesis of HDAC Inhibitors
A novel class of N-acylhydrazone (NAH) derivatives, designed from trichostatin A, acts as potent histone deacetylase (HDAC) 6/8 dual inhibitors. This research highlights the potential of para-substituted phenyl-hydroxamic acids in HDAC inhibition, revealing their effects on cell migration and antiproliferative activity, suggesting HDAC6/8 as targets for future cancer therapies (Rodrigues et al., 2016).
Molecular Structure and Intermolecular Interactions
The study on N-3-hydroxyphenyl-4-methoxybenzamide explores the impact of intermolecular interactions on molecular geometry, emphasizing the minor but significant effects of crystal packing and dimerization on dihedral angles and rotational conformations of aromatic rings. This research provides insights into the influence of intermolecular forces on the structural properties of benzamides (Karabulut et al., 2014).
Synthetic Utility of α-(Dimethylamino)benzylidene Acetals
The reactivity of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals with vicinal cis-diols, leading to cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcases their utility as temporary protecting groups for vicinal diols. This study highlights their potential in selective benzoylation and acetylation through a hydrolyzable and cleavable mechanism, offering a versatile approach for the protection and functionalization of diols (Hanessian & Moralioglu, 1972).
Electroluminescent Conjugated Polyelectrolytes
Research on poly[(9,9-bis(3‘-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (P1) and its derivatives introduces a novel class of electroluminescent conjugated polyelectrolytes, highlighting their high fluorescence quantum yields and potential applications in light-emitting devices. This work explores their synthesis, photophysical properties, and application in device fabrication, demonstrating the significant role of N,N-dimethylamino groups in enhancing electroluminescent properties (Huang et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHMIOLGIKKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)
![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)

![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)


![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)



![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
